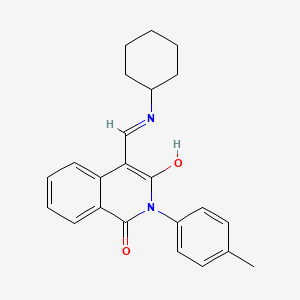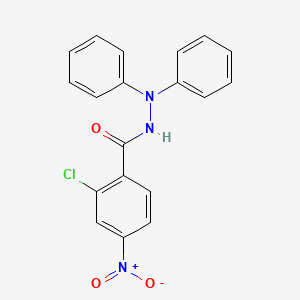
4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one is a complex organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a cyclohexyliminomethyl group, a hydroxy group, and a methylphenyl group attached to an isoquinolin-1-one core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methylbenzaldehyde with cyclohexylamine to form the corresponding Schiff base. This intermediate is then subjected to a cyclization reaction with 3-hydroxy-2-isoquinolinone under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-(Cyclohexyliminomethyl)-3-oxo-2-(4-methylphenyl)isoquinolin-1-one.
Reduction: Formation of 4-(Cyclohexylaminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s hydroxy and imine groups may play crucial roles in binding to target proteins or receptors, thereby modulating their activity.
Comparison with Similar Compounds
4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one can be compared with other isoquinoline derivatives, such as:
4-(Cyclohexyliminomethyl)-3-hydroxy-2-phenylisoquinolin-1-one: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
4-(Cyclohexyliminomethyl)-3-hydroxy-2-(4-chlorophenyl)isoquinolin-1-one: Contains a chlorine atom instead of a methyl group, potentially altering its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(cyclohexyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-16-11-13-18(14-12-16)25-22(26)20-10-6-5-9-19(20)21(23(25)27)15-24-17-7-3-2-4-8-17/h5-6,9-15,17,27H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVZXODCLLZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5984662.png)
![2-[3-oxo-3-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)propyl]-1,2-oxazinane](/img/structure/B5984663.png)
![1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B5984666.png)
![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}-6-fluoro-4-quinolinecarboxylic acid](/img/structure/B5984681.png)
![2-[1-[(4-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B5984689.png)
![2-({2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-6-AMINO-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5984692.png)
![1-(2-fluorophenyl)-4-[1-(3-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5984693.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5984710.png)

![8-methyl-2-piperidin-1-yl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B5984726.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B5984734.png)

![(5E)-2-(2,3-dimethylphenyl)imino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B5984752.png)
![5-[4-(dimethylamino)phenyl]-2-[(4-methylbenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5984757.png)
